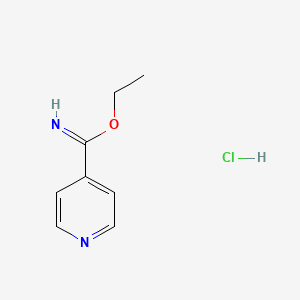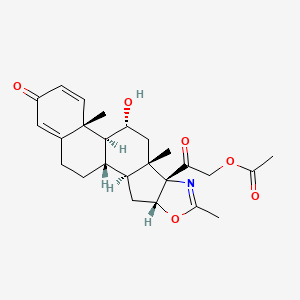
11-epi Deflazacort
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-epi Deflazacort is an isomer of Deflazacort, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. Glucocorticoids are a class of corticosteroids, which are steroid hormones that play a role in the regulation of various physiological processes, including the immune response and inflammation .
準備方法
The synthesis of 11-epi Deflazacort involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings . Industrial production methods for this compound are similar to those used for other corticosteroids, involving large-scale chemical synthesis and purification processes .
化学反応の分析
11-epi Deflazacort undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various hydroxylated, oxidized, or reduced derivatives of the original compound .
科学的研究の応用
11-epi Deflazacort has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid chemistry and the development of new synthetic methods.
Biology: Employed in research on the biological effects of glucocorticoids, including their role in inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in conditions such as rheumatoid arthritis, lupus, and Duchenne muscular dystrophy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
11-epi Deflazacort exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates the expression of specific genes involved in the immune response and inflammation . Upon binding to the receptor, the compound modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation . This mechanism of action is similar to that of other glucocorticoids but may exhibit unique pharmacokinetic and pharmacodynamic properties due to its specific isomeric structure .
類似化合物との比較
11-epi Deflazacort is similar to other glucocorticoids, such as:
Prednisolone: Another synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects.
Dexamethasone: A highly potent glucocorticoid used in various inflammatory and autoimmune conditions.
Hydrocortisone: A naturally occurring glucocorticoid with a broad range of physiological effects.
Compared to these compounds, this compound may offer unique advantages in terms of its pharmacokinetic profile, including improved bioavailability and reduced side effects . Its specific isomeric structure may also confer distinct pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C25H31NO6 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
[2-[(1S,2S,4R,8S,9S,11R,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19+,21+,22+,23-,24-,25+/m0/s1 |
InChIキー |
FBHSPRKOSMHSIF-ACOQAMSOSA-N |
異性体SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C |
正規SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
![4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid](/img/structure/B13864611.png)
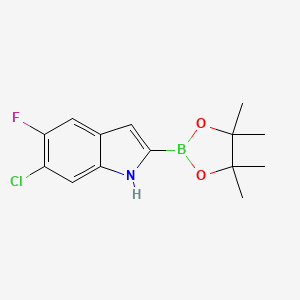
![[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
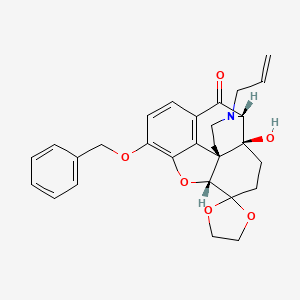
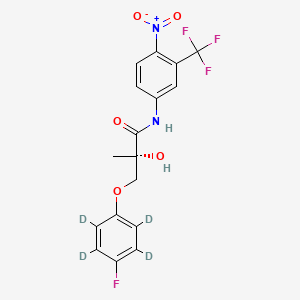
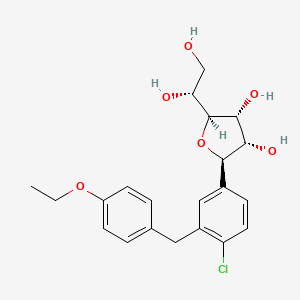
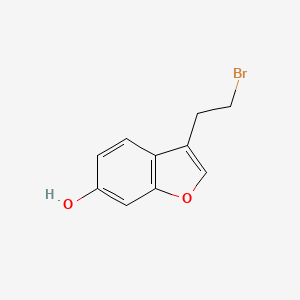
![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13864639.png)
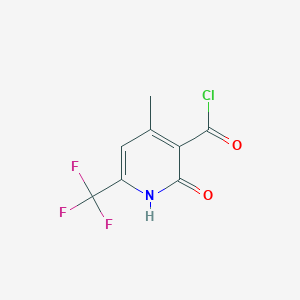
![Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate](/img/structure/B13864664.png)
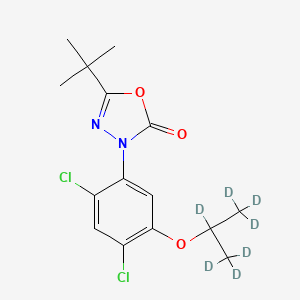
![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13864666.png)
